molecular formula C14H8Cl2N2O B1442469 4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 1308436-00-1

4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No. B1442469
M. Wt: 291.1 g/mol
InChI Key: NIKGJQQXRGTSIM-UHFFFAOYSA-N
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Description

The compound “4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one” is a derivative of phthalazine. Phthalazines are heterocyclic compounds containing a nitrogen atom in a benzene ring . The 2,4-dichlorophenyl group suggests the presence of a phenyl ring with chlorine atoms at the 2nd and 4th positions.

Scientific Research Applications

Environmental Impact and Degradation

Research on related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, has focused on understanding their environmental fate, toxicological effects, and potential for biodegradation. These studies are crucial for developing strategies to mitigate the environmental impact of these chemicals, commonly used in herbicides and pesticides.

  • Environmental Persistence and Toxicity : Studies have demonstrated the environmental persistence and moderate toxic effects of chlorophenols, including 2,4-dichlorophenol, a derivative closely related to the chemical . These compounds can exhibit considerable toxicity to aquatic life over long-term exposure. The presence of adapted microflora capable of biodegrading these compounds can reduce persistence, suggesting that bioremediation could be a viable strategy for mitigating environmental impact (Krijgsheld & Gen, 1986).

  • Biodegradation and Environmental Remediation : The role of microorganisms in degrading herbicides based on 2,4-D has been highlighted, indicating the potential for using bioremediation to reduce environmental contamination. The research underscores the importance of understanding microbial pathways for degrading toxic compounds to safeguard environmental and public health (Magnoli et al., 2020).

Health Implications and Exposure Assessment

The health implications of exposure to chlorophenols and related compounds have been extensively reviewed, with studies exploring potential toxic effects on humans and wildlife.

  • Exposure and Toxicity Assessment : The wide distribution of 2,4-D in the environment has raised concerns about its potential effects on non-target organisms. Research has highlighted the need for comprehensive assessments of low-level, continuous exposure to understand the implications for human health and ecosystems. This includes evaluating the toxicity thresholds derived from exposure to juveniles or adults and considering the potential increased use of 2,4-D in agriculture (Islam et al., 2017).

  • Biomonitoring and Risk Assessment : Biomonitoring studies provide critical insights into the exposure levels of 2,4-D among different population groups, including the general population, farm applicators, and their families. By comparing these exposure levels with Biomonitoring Equivalents, researchers can assess the margin of safety and potential health risks associated with 2,4-D exposure. This approach helps integrate biomonitoring data into risk assessment and management practices for 2,4-D (Aylward et al., 2009).

properties

IUPAC Name

4-(2,4-dichlorophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-8-5-6-11(12(16)7-8)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKGJQQXRGTSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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